molecular formula C14H18N2O5 B3943427 Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate

Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate

Cat. No.: B3943427
M. Wt: 294.30 g/mol
InChI Key: SKLYMDPIMHAIOY-UHFFFAOYSA-N
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Description

Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate is a complex organic compound with the molecular formula C14H18N2O5 It is known for its unique structure, which includes a phenylmethoxycarbonyl group and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate typically involves multiple steps, starting with the protection of the amino group using a phenylmethoxycarbonyl (Cbz) group. The protected amino acid is then coupled with methyl 2-aminoacetate under specific reaction conditions to form the desired compound. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethoxycarbonyl group can act as a protective group, allowing the compound to selectively interact with its target without undergoing premature degradation. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(phenylmethoxycarbonylamino)acetate
  • Methyl (2S)-2-phenyl-2-[(phenylmethoxy)carbonylamino]acetate

Uniqueness

Methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate is unique due to its specific structural features, such as the presence of both a phenylmethoxycarbonyl group and an amino acid derivative

Properties

IUPAC Name

methyl 2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-10(13(18)15-8-12(17)20-2)16-14(19)21-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLYMDPIMHAIOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4840-29-3
Record name NSC164070
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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